
8-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Descripción general
Descripción
“8-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline” is a derivative of tetrahydroquinoline . Tetrahydroquinoline is an organic compound that is the semi-hydrogenated derivative of quinoline . It is a colorless oil .
Synthesis Analysis
Tetrahydroquinolines are produced by hydrogenation of quinolines . A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU can be used to synthesize highly substituted 1,2,3,4-tetrahydroquinolines . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Chemical Reactions Analysis
Tetrahydroquinolines are produced by hydrogenation of quinolines . The reaction is reversible, and tetrahydroquinoline has been often examined as a hydrogen-donor solvent in coal liquifaction .Aplicaciones Científicas De Investigación
Antimalarial Activity
Quinoline derivatives have been historically significant in the treatment of malaria. The quinoline nucleus is a common motif in antimalarial drugs, such as chloroquine. The chloro group at the 8-position in 8-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline could potentially be exploited to design new antimalarial agents with improved efficacy and reduced resistance .
Anticancer Properties
Some quinoline derivatives have shown promise as anticancer agents. The structural features of 8-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline may be modified to target specific cancer cell lines. Research has indicated that certain 8-substituted quinoline derivatives exhibit potent and selective antitumor activities .
Antibacterial and Antifungal Uses
The quinoline core structure is known to possess antibacterial and antifungal properties. The introduction of chloro and methyl groups could enhance these properties, making 8-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline a potential candidate for developing new antibacterial and antifungal drugs .
CNS Activity
Quinoline derivatives can have central nervous system (CNS) activity, including anticonvulsant effects. The unique substitution pattern of 8-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline might be explored for the development of new CNS drugs, potentially treating conditions like epilepsy .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic activities of quinoline derivatives make them valuable in the treatment of pain and inflammation8-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline could be investigated for its potential to act as a non-steroidal anti-inflammatory drug (NSAID) or analgesic .
Cardiovascular Applications
Quinoline compounds have been associated with cardiotonic effects. The specific structure of 8-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline may offer a framework for synthesizing novel cardiovascular drugs that could manage conditions like arrhythmias or heart failure .
Hypoglycemic Activity
Research into quinoline derivatives has also revealed their potential in managing diabetes through hypoglycemic activity. The distinctive chemical structure of 8-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline might be harnessed to create new therapeutic agents for blood sugar regulation .
Miscellaneous Applications
Beyond the aforementioned applications, quinoline derivatives are versatile in their utility. They can be used in the synthesis of dyes, as corrosion inhibitors, and as catalysts in various chemical reactions. The unique substitutions in 8-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline expand its potential uses in these diverse fields .
Propiedades
IUPAC Name |
8-chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-11(2)6-7-13-10-8(11)4-3-5-9(10)12/h3-5,13H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAZLKVIDBIQSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC2=C1C=CC=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501232766 | |
| Record name | 8-Chloro-1,2,3,4-tetrahydro-4,4-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501232766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline | |
CAS RN |
1187933-17-0 | |
| Record name | 8-Chloro-1,2,3,4-tetrahydro-4,4-dimethylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-1,2,3,4-tetrahydro-4,4-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501232766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



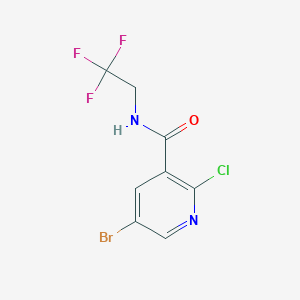
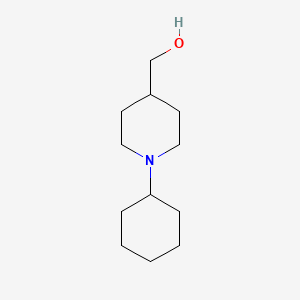
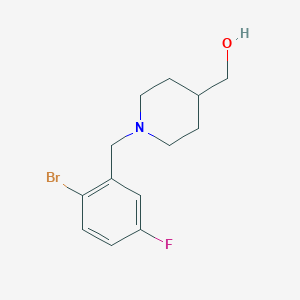

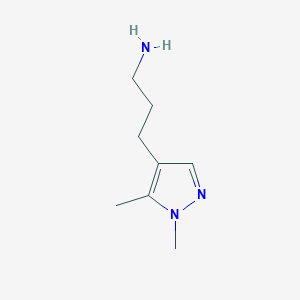
![[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464932.png)
![[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464933.png)
![N-{2-[3-(aminomethyl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1464935.png)
![[1-(5-Methylthiophene-2-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464936.png)
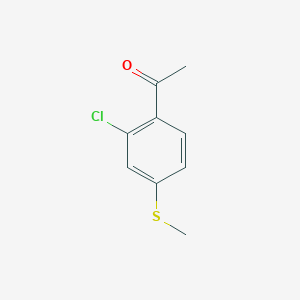
![(1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B1464942.png)
![[1-(2,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464944.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1464945.png)
![[1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464946.png)